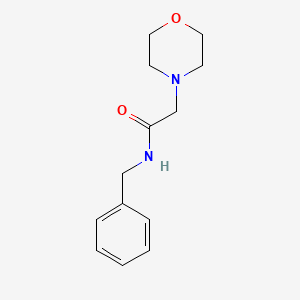
N-(4-fluorophenyl)-N'-3-pyridinylthiourea acetate
Vue d'ensemble
Description
N-(4-fluorophenyl)-N'-3-pyridinylthiourea acetate, also known as PFTα, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2006 and has since been studied for its various biochemical and physiological effects.
Mécanisme D'action
N-(4-fluorophenyl)-N'-3-pyridinylthiourea acetateα binds to the DNA-binding domain of p53, preventing its interaction with DNA and inhibiting its transcriptional activity. This leads to a decrease in the expression of p53 target genes, including those involved in cell cycle arrest and apoptosis. N-(4-fluorophenyl)-N'-3-pyridinylthiourea acetateα has also been shown to inhibit the activity of other proteins involved in the p53 pathway, such as MDM2 and MDMX.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-3-pyridinylthiourea acetateα has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, protect against neuronal cell death, and reduce inflammation and oxidative stress in models of cardiovascular disease. N-(4-fluorophenyl)-N'-3-pyridinylthiourea acetateα has also been shown to have anti-inflammatory effects in models of inflammatory bowel disease and to improve glucose metabolism in models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-fluorophenyl)-N'-3-pyridinylthiourea acetateα is that it is a small molecule inhibitor that can be easily synthesized and used in a variety of experimental systems. However, one limitation is that it is not specific to p53 and can also inhibit other proteins in the pathway. In addition, N-(4-fluorophenyl)-N'-3-pyridinylthiourea acetateα has been shown to have off-target effects in some experimental systems, which can complicate interpretation of results.
Orientations Futures
There are several future directions for research on N-(4-fluorophenyl)-N'-3-pyridinylthiourea acetateα. One area of interest is the development of more specific inhibitors of the p53 pathway that can be used in cancer therapy. Another area of interest is the use of N-(4-fluorophenyl)-N'-3-pyridinylthiourea acetateα in combination with other therapies, such as chemotherapy or radiation therapy. In addition, N-(4-fluorophenyl)-N'-3-pyridinylthiourea acetateα has been shown to have potential as a therapeutic agent for neurodegenerative diseases and cardiovascular disease, and further research is needed to explore these applications. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(4-fluorophenyl)-N'-3-pyridinylthiourea acetateα and its potential off-target effects in different experimental systems.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-N'-3-pyridinylthiourea acetateα has been used in a variety of scientific research studies, including cancer research, neurodegenerative disease research, and cardiovascular disease research. It has been shown to inhibit the activity of p53, a tumor suppressor protein, and has been studied for its potential as a cancer therapy. N-(4-fluorophenyl)-N'-3-pyridinylthiourea acetateα has also been shown to protect against neuronal cell death in models of neurodegenerative diseases, such as Parkinson's disease. In addition, N-(4-fluorophenyl)-N'-3-pyridinylthiourea acetateα has been studied for its potential to protect against cardiovascular disease by reducing inflammation and oxidative stress.
Propriétés
IUPAC Name |
acetic acid;1-(4-fluorophenyl)-3-pyridin-3-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3S.C2H4O2/c13-9-3-5-10(6-4-9)15-12(17)16-11-2-1-7-14-8-11;1-2(3)4/h1-8H,(H2,15,16,17);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHZIYXDUQGPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CN=C1)NC(=S)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794425 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(dimethylamino)phenyl]-11-(4-fluorophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4135269.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(4-nitrophenyl)benzamide](/img/structure/B4135273.png)
![methyl 2-({[4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B4135275.png)

![4-[(diphenylacetyl)amino]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide](/img/structure/B4135288.png)

![2-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4135301.png)
![N-isopropyl-2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4135304.png)

![3-({4-[4-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid](/img/structure/B4135317.png)
![N-(4-iodo-2,6-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4135318.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4135344.png)
![3,4-dichloro-N-[(4-ethyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4135351.png)